Artonol C

Description

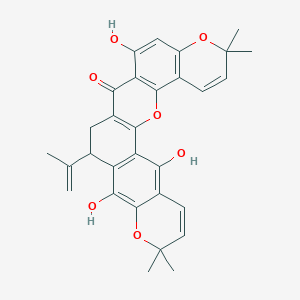

Structure

3D Structure

Properties

CAS No. |

186824-59-9 |

|---|---|

Molecular Formula |

C30H28O7 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

3,10,17-trihydroxy-7,7,21,21-tetramethyl-12-prop-1-en-2-yl-8,20,26-trioxahexacyclo[12.12.0.02,11.04,9.016,25.019,24]hexacosa-1(14),2(11),3,5,9,16(25),17,19(24),22-nonaen-15-one |

InChI |

InChI=1S/C30H28O7/c1-13(2)16-11-17-24(33)21-18(31)12-19-14(7-9-29(3,4)36-19)26(21)35-27(17)22-20(16)25(34)28-15(23(22)32)8-10-30(5,6)37-28/h7-10,12,16,31-32,34H,1,11H2,2-6H3 |

InChI Key |

JVLAUHJNDLMVDW-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O |

melting_point |

182-184°C |

physical_description |

Solid |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation of Artonol C

Chronology of Artonol C Discovery

This compound was first identified as a new isoprenylated phenol (B47542) in 1997. clockss.orgcrossref.org It was isolated along with four other new compounds, designated as artonols A, B, D, and E, from the bark of Artocarpus communis. clockss.orgresearchgate.net The structure of this compound was determined through spectroscopic analysis. clockss.org

Natural Occurrence and Distribution of this compound in Artocarpus Species

This compound has been identified in several species of the genus Artocarpus, a group of plants belonging to the Moraceae family. clockss.orgnih.govknapsackfamily.comsmujo.id This genus is known for producing a wide array of secondary metabolites, including flavonoids, stilbenoids, and xanthones. smujo.idresearchgate.net

Artocarpus communis

The initial discovery and isolation of this compound were from the bark of Artocarpus communis Forst. clockss.orgknapsackfamily.com This species, commonly known as breadfruit, is a significant source of various phenolic compounds. clockss.orgethnobotanyjournal.orgethnobotanyjournal.org Further research on A. communis has led to the identification of numerous other isoprenylated flavonoids and phenols. clockss.orgtjnpr.org

Artocarpus teysmanii

This compound has also been reported in Artocarpus teysmanii. nih.gov This species is another member of the Artocarpus genus that has been a subject of phytochemical investigations, leading to the isolation of various xanthone (B1684191) derivatives and prenylated flavonoids. nih.govresearchgate.net

Other Relevant Artocarpus Species

The Artocarpus genus comprises approximately 50-60 species, many of which are rich in phenolic compounds. ethnobotanyjournal.orgtandfonline.com While this compound has been specifically identified in A. communis and A. teysmanii, other species like Artocarpus rigidus and Artocarpus scortechinii have also been found to contain structurally related artonols and other complex flavonoids. researchgate.nettandfonline.comum.edu.my

Methodologies for the Isolation of this compound from Plant Extracts

The isolation of this compound from its natural sources involves a series of extraction and purification steps. These methods are designed to separate the compound from the complex mixture of phytochemicals present in the plant material. nih.govnih.gov

Extraction Techniques

The general procedure for obtaining phenolic compounds like this compound from plant materials begins with extraction. nih.gove3s-conferences.org A common initial step is the maceration of the dried and powdered plant material, such as the bark, with a solvent. researchgate.nettnau.ac.in Methanol is a frequently used solvent for this purpose. researchgate.net The resulting crude extract is a complex mixture containing various compounds with different polarities. nih.govnih.gov

To isolate this compound, the crude extract is subjected to further separation and purification processes. These typically involve various chromatographic techniques. nih.govnih.govresearchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a common method for the initial fractionation of the extract. nih.govresearchgate.net Further purification can be achieved through techniques such as preparative thin-layer chromatography (TLC). researchgate.netaip.org The selection of solvents and chromatographic conditions is crucial for the effective separation of the target compound. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H28O7 | clockss.orgknapsackfamily.com |

| Molecular Weight | 500.1835 g/mol | knapsackfamily.com |

| Appearance | Yellow needles | clockss.org |

| Melting Point | 182 - 184 °C | clockss.org |

Synthetic Approaches and Chemical Transformations of Artonol C

Total Synthesis Strategies for Artonol C or its Core Skeleton (if reported)

Specific reports detailing the total synthesis of this compound were not found within the provided search results. However, this compound is structurally related to xanthone (B1684191) derivatives and prenylated flavonoids found in the Artocarpus genus. clockss.orgmdpi.com The core skeleton of flavonoids is synthesized through a series of enzymatic reactions starting from L-phenylalanine or L-tyrosine, involving enzymes such as chalcone (B49325) synthase (CHS) and chalcone flavanone (B1672756) isomerase (CHI). mdpi.com The prenyl side chain is synthesized via the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

Research on the total synthesis of complex natural products with polycyclic structures, such as taxol or other cyclodepsipeptides and diterpenoids, demonstrates the advanced methodologies available for constructing intricate carbon skeletons wikipedia.orgrsc.orgrsc.orgnih.govmdpi.com. These strategies often involve key steps like Diels-Alder reactions, intramolecular cyclizations, and stereoselective transformations, which could potentially be adapted or provide inspiration for approaches towards the this compound core. wikipedia.orgrsc.orgrsc.orgmdpi.com

Semisynthesis and Derivatization from Natural Precursors

This compound is a naturally occurring isoprenylated phenol (B47542) isolated from Artocarpus communis. clockss.org Semisynthesis and derivatization approaches often start from isolated natural products or closely related precursors to create new compounds with potentially altered or enhanced properties. researchgate.netresearchgate.netsemanticscholar.org

Regioselective Functionalization and Modification Methodologies

Regioselective functionalization is crucial for modifying complex molecules like this compound at specific positions while leaving other reactive sites untouched. While specific methodologies applied directly to this compound were not detailed, research on regioselective C-H functionalization provides insights into potential strategies. rsc.orgscience.govrsc.orgnih.gov

Methods involving transition metal catalysis, such as palladium-catalyzed C-H functionalization, have been developed for regioselective modifications of organic molecules. nih.gov These methods often utilize directing groups to guide the catalyst to a specific site on the molecule. nih.gov Other functionalization strategies include allylic C-H functionalization, which can introduce functional groups at positions adjacent to double bonds. science.gov The development of new reagents and catalysts continues to expand the possibilities for regioselective transformations. rsc.orgrsc.org Derivatization procedures themselves, such as the formation of aldononitrile acetates for GC-based analysis, often involve regioselective reactions. umfiasi.roresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve biological properties. researchgate.netsemanticscholar.orgtjnpr.orgresearchgate.netnih.gov this compound is a prenylated flavonoid, and the synthesis of prenylated flavonoid analogues has been reported. mdpi.commdpi.com

Studies have focused on synthesizing both C-prenylated and O-prenylated flavonoids. mdpi.com While C-prenylated compounds are more abundant naturally, many O-prenylated flavonoids are obtained through synthesis. mdpi.com Examples include the synthesis of O-prenylated baicalein (B1667712) derivatives. mdpi.com Research also involves the synthesis of analogues of other bioactive compounds, such as retinoid analogues, utilizing various synthetic methodologies like Suzuki coupling. nih.gov The synthesis of analogues of compounds like artonin E with enhanced anti-cancer properties is an area of interest. tjnpr.org The structural diversity of prenylated flavonoids from the Artocarpus genus provides a basis for the selective design and optimization of multifunctional derivatives. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂⁸O₇ | nih.govuni.lu |

| Molecular Weight | 500.5 g/mol | nih.gov |

| PubChem CID | 10839101 | nih.govuni.lu |

| CAS Number | 186824-59-9 | nih.gov |

| Physical State | Solid | nih.gov |

| Melting Point | 182 - 184 °C | nih.gov |

| Chemical Class | Polyketides, Flavonoids | nih.govmitoproteome.org |

Investigation of Molecular and Cellular Mechanisms of Action of Artonol C

Enzyme Inhibition Studies

The therapeutic potential of natural compounds often lies in their ability to selectively interact with and modulate the activity of specific enzymes. Artonol C, a flavonoid compound, has been the subject of preliminary investigations to understand its capacity as an enzyme inhibitor, particularly in the context of enzymes relevant to metabolic and inflammatory diseases. These studies primarily focus on its effects on α-glucosidase, an enzyme involved in carbohydrate digestion, and enzymes of the inflammatory cascade like cyclooxygenases (COX-1/COX-2) and lipoxygenase.

Kinetic Analysis of Enzyme Interaction

Kinetic analysis is fundamental to elucidating the mechanism by which a compound inhibits an enzyme. This involves determining key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the inhibitor's mode of action—be it competitive, non-competitive, or uncompetitive. numberanalytics.commlsu.ac.innih.govchemrxiv.org For this compound, detailed kinetic studies characterizing its interaction with enzymes like α-glucosidase, COX, and lipoxygenase are still emerging. While initial screenings have suggested inhibitory potential, comprehensive kinetic data, including the determination of the inhibition constant (Ki), is necessary to quantify its potency and understand the nature of the enzyme-inhibitor complex. researchgate.netmedcraveonline.com

Specificity and Selectivity Profiling

The therapeutic utility of an enzyme inhibitor is greatly enhanced by its specificity and selectivity. promega.com.aumdc-berlin.de An ideal inhibitor will target a specific enzyme without affecting other related enzymes, thereby minimizing off-target effects. For this compound, profiling its inhibitory activity against a panel of related enzymes is a crucial step. For instance, assessing its differential inhibition of COX-1 and COX-2 is important, as selective COX-2 inhibition is a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. Similarly, evaluating its activity against various glucosidases would determine its specificity. researchgate.netmdpi.comnih.gov Currently, comprehensive selectivity profiles for this compound are not widely available in the public domain, representing an area for future research.

Receptor Binding and Modulation Studies

While much of the research on flavonoids like this compound has centered on enzyme inhibition, their interaction with cellular receptors is another avenue for their mechanism of action. Receptor binding assays are employed to determine if a compound can bind to a specific receptor and subsequently modulate its function, either as an agonist, antagonist, or allosteric modulator. google.comnih.gov For this compound, there is limited specific data on its direct binding to and modulation of cellular receptors. Future investigations could explore its potential interactions with receptors involved in signaling pathways related to inflammation and cell growth, such as the vascular endothelial growth factor (VEGF) receptors. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways

The biological effects of this compound are ultimately mediated by its influence on cellular signaling pathways. In vitro studies using various cell lines provide a controlled environment to dissect these complex mechanisms, excluding the variables present in human clinical data. nih.govplos.orgfrontiersin.orgnih.gov

Effects on Cell Proliferation and Apoptosis Induction in Murine Leukemia Cells

The potential of natural compounds to induce apoptosis (programmed cell death) in cancer cells is a significant area of research. Studies on various compounds in murine leukemia cell lines have demonstrated the ability to inhibit cell proliferation and trigger apoptotic pathways. cancerresgroup.usnih.govnih.gov For this compound, investigations into its effects on murine leukemia cells would involve assessing its impact on cell viability, proliferation rates, and the induction of apoptosis. This would typically be measured by techniques such as MTT assays for cell viability and flow cytometry for apoptosis detection. While the general anti-proliferative and pro-apoptotic effects of flavonoids are known, specific data on this compound in this context is still forthcoming.

Investigation of Oxidative Stress Response and Antioxidant Mechanisms in Cellular Models

Flavonoids are well-known for their antioxidant properties. mdpi.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. mdpi.comfrontiersin.orgnih.gov Investigations into this compound's role in the oxidative stress response would involve cellular models where oxidative stress is induced. The antioxidant mechanisms of this compound could include direct scavenging of ROS or the upregulation of endogenous antioxidant defense systems. Key parameters to measure would be the levels of intracellular ROS, the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and the expression of transcription factors involved in the antioxidant response.

An article focusing solely on the chemical compound “this compound” and its molecular and cellular mechanisms of action cannot be generated at this time due to a lack of available scientific research on this specific compound.

Extensive searches for "this compound" have revealed its mention as a constituent of Chinese dragon's blood, a resin with known medicinal properties, including antimicrobial effects. nih.govfrontiersin.org However, the existing literature does not provide specific details regarding the molecular and cellular mechanisms of this compound's antimicrobial activities. There is no available research data on its effects on microbial membrane integrity or biofilm inhibition.

Furthermore, no in vitro or preclinical in vivo mechanistic studies in animal models focusing on the antimicrobial actions of this compound could be located. One study mentioned this compound in the context of bioenergetic deficits in aged mice, but this is unrelated to antimicrobial mechanisms. biorxiv.org

Therefore, without dedicated research on the antimicrobial properties and mechanisms of this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Further research is required to elucidate the specific biological activities of this compound.

Structure Activity Relationship Sar Studies of Artonol C and Its Analogues

Design Principles for Artonol C Derivatives

The design of derivatives based on the this compound scaffold is rooted in established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. up.pt this compound belongs to the prenylated pyranoxanthone class of compounds, and its structural complexity offers multiple avenues for modification. The primary design principles involve the strategic alteration of its core components: the pyranoxanthone skeleton, the prenyl side chains, and various substitutions, particularly hydroxyl groups.

The general approach to designing new analogues often begins with the synthesis of the core xanthone (B1684191) structure, which can then be modified. researchgate.net For instance, 4-hydroxyxanthone (B82211) is a key precursor for creating various antitumor pyranoxanthones. researchgate.net The design process for new derivatives focuses on several key strategies:

Modification of Lipophilicity: The prenyl groups significantly contribute to the lipophilicity of this compound, which can enhance its ability to cross cell membranes. tjnpr.org Design strategies often involve synthesizing analogues with varying numbers or types of isoprenyl groups to modulate this property and study its effect on activity. tjnpr.org

Scaffold Hopping and Simplification: While the pyranoxanthone core is essential, some design efforts explore simpler or alternative heterocyclic systems to determine the minimal structural requirements for activity. However, studies often confirm the importance of the fused ring system for potent bioactivity. mdpi.com

Introduction of New Functional Groups: Derivatives are designed by introducing new functional groups, such as amino groups or halogens, to explore new binding interactions with biological targets. For example, modifying hydroxyl groups with cationic moieties has been shown to enhance antimicrobial properties in some xanthone derivatives. up.pt

Stereochemical Considerations: The presence of chiral centers in the pyran ring allows for the design and synthesis of specific stereoisomers to investigate whether biological activity is dependent on a particular 3D arrangement.

These principles guide the rational design of new molecules, moving from a natural product lead like this compound toward optimized analogues with potentially enhanced therapeutic value.

Correlating Structural Motifs with Biological Activities

SAR studies aim to connect specific parts of a molecule, or "structural motifs," directly to their observed biological effects. For this compound and related compounds, research has focused on the pyranoxanthone core, the prenyl side chains, and hydroxyl substitutions.

Prenylation, the attachment of prenyl (isoprenoid) groups, is a key structural feature of this compound and many other bioactive natural products. These lipophilic side chains are known to significantly influence pharmacological properties. tjnpr.org

The presence of prenyl groups generally enhances the affinity of flavonoids and xanthones for biological membranes and target proteins, which can lead to improved bioactivity. tjnpr.orgnih.gov The lipophilic nature of the prenyl chain can facilitate passage through cell membranes, increasing intracellular concentrations. tjnpr.org Studies on various prenylated flavonoids isolated from Artocarpus species have demonstrated that these moieties are often crucial for their cytotoxic effects against cancer cell lines. mdpi.comum.edu.my For example, a SAR study on xanthones from Mesua daphnifolia and Garcinia nitida showed that unsaturated prenyl side chains on the A-ring of the xanthone skeleton were essential for potent activity against a human breast cancer cell line. researchgate.net

The position and number of prenyl groups are also critical. In some flavonoids, a prenyl side chain at the C-3 position was found to enhance antitumor activity. mdpi.com Conversely, the hydration of a prenyl group can significantly reduce the inhibitory effect of certain flavonoids, suggesting that the hydrophobicity of the chain is important for its function. nih.gov The structural diversity provided by different prenylation patterns allows for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.com

| Structural Feature | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Presence of Prenyl Group(s) | Enhances lipophilicity and affinity for cell membranes, often increasing cytotoxicity. | Artocarpus Flavonoids | tjnpr.org |

| Unsaturated Prenyl Chains at C-2/C-4 | Essential for outstanding cytotoxic activity in certain breast cancer cells. | Xanthones from Mesua daphnifolia | researchgate.net |

| Prenyl Group at C-3 | Can elevate antitumor activity. | Prenylated Flavones | mdpi.com |

| Hydration of Prenyl Group | Significantly reduces inhibitory effects, highlighting the importance of hydrophobicity. | Flavonoids from Morus lhou | nih.gov |

The core structure of this compound is a pyranoxanthone, a heterocyclic system formed by the fusion of a xanthone and a pyran ring. The xanthone core itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities, including anticancer effects. researchgate.net

The rigid, planar, and extended conjugated system of the pyranoxanthone skeleton is believed to be crucial for its interaction with biological targets. nih.gov This planarity can facilitate intercalation with DNA or insertion into enzyme active sites. Crystal structure analysis of Artonol B, a closely related compound, confirms that the tricyclic xanthone ring system is nearly planar. nih.gov This structural feature is thought to be important for its biological function. Studies on synthetic pyranoxanthones have shown that the angular fused ring orientation, often without substituents, is important for growth inhibitory activity against cancer cells. mdpi.com The xanthone framework serves as a robust template for orienting other functional groups, like prenyl and hydroxyl moieties, in a specific spatial arrangement for optimal target interaction.

The number and position of hydroxyl (-OH) groups on the pyranoxanthone skeleton are critical determinants of biological activity. nih.gov Hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling key interactions with amino acid residues in target proteins. msu.edu

SAR studies on a series of hydroxylated and prenylated xanthones revealed that their anti-proliferative activity is substantially influenced by the position and number of these groups. nih.gov A key finding from this research was that the presence of a hydroxyl group ortho to the carbonyl function (at the C-1 position) of the xanthone scaffold contributes significantly to cytotoxicity. nih.gov Furthermore, while increasing the number of hydroxyl groups can sometimes enhance activity, the effect is not always linear, indicating that the specific substitution pattern is more important than the sheer number of groups. dovepress.com

The conversion of a hydroxyl group into a different functional group, such as an ether or an ester, can dramatically alter activity. libretexts.org For instance, studies on chalcone (B49325) derivatives have shown that the presence of a hydroxyl group at specific positions is vital for anti-inflammatory and antioxidant activities. mdpi.comnih.gov In some xanthones, adding a methoxy (B1213986) (-OCH3) group was found to have the opposite effect of a hydroxyl group, reducing the inhibitory activity against certain enzymes. mdpi.com This highlights the sensitive nature of substitutions on the biological function of the pyranoxanthone scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. dovepress.com The underlying principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the observed differences in their biological activities. nih.gov

For xanthone derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their cytotoxic effects. researchgate.netdovepress.com In one such study, researchers analyzed a series of novel xanthone derivatives and found that their cytotoxic activity against WiDR cancer cells could be predicted by a QSAR model. The best equation revealed that the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), the dipole moment, and the lipophilicity (logP) were the most critical factors influencing cytotoxicity. researchgate.netdovepress.com

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Preparation: Synthesizing or obtaining a series of this compound analogues and measuring their biological activity (e.g., IC₅₀ values against a cancer cell line).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Testing the predictive power of the QSAR model using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. dovepress.com

Ligand-Based and Structure-Based Drug Design Principles (applied to this compound scaffold)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) is employed. gardp.org This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. biosolveit.de By analyzing the common structural and physicochemical features of active ligands like this compound and its analogues, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used as a template to search virtual libraries for new, structurally diverse compounds with the potential to be active. nih.gov

Conversely, when the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool. gardp.orgdrugdiscoverynews.com This approach uses the target's structure to design or identify ligands that can bind to it with high affinity and specificity. gardp.org A key technique in SBDD is molecular docking.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For the this compound scaffold, docking studies could be used to:

Place this compound or its analogues into the active site of a known cancer-related protein (e.g., kinases, topoisomerases, or anti-apoptotic proteins like Bcl-2).

Calculate a "docking score" that estimates the binding affinity, helping to rank different analogues. mdpi.com

Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

In a study on other xanthone derivatives, molecular docking suggested that the most active compound could inhibit multiple cancer-related targets, including telomerase and cyclooxygenase-2 (COX-2). researchgate.netdovepress.com Such in silico studies provide valuable insights into the potential mechanism of action and guide the rational design of new derivatives with improved binding characteristics. nanobioletters.com The iterative cycle of SBDD—involving computational design, synthesis, and experimental testing—can significantly accelerate the discovery of potent drug candidates based on the this compound scaffold. drugdiscoverynews.com

Advanced Analytical Methodologies for Artonol C

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantificationscispace.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of natural products like Artonol C. scispace.comomicsonline.org This hyphenated method offers an exceptional combination of sensitivity and selectivity, allowing for the detection and quantification of target analytes even at trace levels within complex biological extracts. ijpsjournal.comresearchgate.net The liquid chromatography stage separates this compound from other co-extracted compounds, reducing matrix effects and improving the accuracy of analysis. researchgate.net The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, which is invaluable for both confirming the identity of known compounds and elucidating the structure of new ones. omicsonline.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior separation efficiency, speed, and resolution. researchgate.net This is achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling high backpressures. researchgate.net For the analysis of flavonoids like this compound, reversed-phase UHPLC is commonly employed. The high resolving power of UHPLC is critical for separating this compound from its isomers and other structurally similar flavonoids that are often present in Artocarpus extracts. researchgate.net The enhanced separation leads to sharper, more concentrated peaks, which in turn increases sensitivity for the subsequent mass spectrometric detection. sigmaaldrich.com

Table 1: Representative UHPLC Parameters for Flavonoid Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18-bonded silica (B1680970), sub-2 µm particle size (e.g., 100 x 2.1 mm, 1.8 µm) | Provides high-resolution separation of non-polar to moderately polar compounds based on hydrophobic interactions. nih.govlcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase to improve peak shape and promote ionization (protonation) for positive-mode ESI-MS. lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute compounds from the reversed-phase column. lcms.cz |

| Elution Mode | Gradient | The concentration of the organic solvent is increased over time to effectively separate a wide range of compounds with varying polarities. researchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. researchgate.net |

| Column Temperature | 30 - 40 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. nih.gov |

| Injection Volume | 1 - 5 µL | Small volumes are used to prevent column overloading and maintain high resolution. lcms.cz |

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of this compound. scispace.com In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) of this compound is selected in the first mass analyzer (MS1). This selected precursor ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen in a process called Collision-Induced Dissociation (CID). uab.eduyoutube.com The resulting product ions are then analyzed by the second mass analyzer (MS2), generating a fragmentation spectrum. uab.edu

This spectrum serves as a structural fingerprint. The fragmentation patterns of flavonoids are well-studied and often involve characteristic pathways such as retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and neutral losses of small molecules like H₂O, CO, and fragments from the isoprenyl side chains. researchgate.netfrontiersin.org By analyzing these specific product ions, the core flavonoid structure, the nature and position of substituents, and the structure of glycosidic linkages can be deduced. researchgate.netnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺) Based on common fragmentation patterns for isoprenylated flavonoids.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 423.1751 | 405.1645 | H₂O (18 Da) | Loss of a water molecule from a hydroxyl group. |

| 423.1751 | 367.1383 | C₄H₈ (56 Da) | Loss of isobutylene (B52900) from the prenyl group. |

| 423.1751 | 355.0968 | C₅H₈O (86 Da) | Cleavage involving the dimethyl-dihydropyran ring. |

| 423.1751 | 205.0546 | C₁₃H₁₄O₃ (218 Da) | Retro-Diels-Alder (RDA) fragmentation of the C-ring, yielding a fragment containing the A-ring and its substituents. |

For high-confidence identification, high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems are employed. lcms.czthermofisher.com Unlike nominal mass instruments, these analyzers can measure m/z values with extremely high accuracy, typically in the sub-ppm (parts-per-million) range. thermofisher.commassspecpro.com

Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. nih.gov It offers high sensitivity, a fast acquisition rate, and high mass accuracy, making it well-suited for both qualitative and quantitative studies. lcms.czresearchgate.net The accurate mass measurements allow for the calculation of the elemental formula of the parent ion and its fragments, significantly narrowing down the possibilities for unknown identification. lcms.cz

Orbitrap Mass Spectrometry: The Orbitrap is an ion trap that uses electric fields to confine ions in an orbital motion around a central spindle-like electrode. massspecpro.com The frequency of this motion is directly related to the ion's m/z ratio. Orbitrap-based instruments, often coupled with a linear ion trap or a quadrupole, are renowned for their exceptionally high resolution (often exceeding 100,000 FWHM) and stable sub-ppm mass accuracy. thermofisher.comcopernicus.org This level of performance allows for the confident differentiation of isobars (ions with the same nominal mass but different elemental compositions) and provides a very high degree of certainty in structural assignments. nih.govnih.govnih.gov

Table 3: Comparison of High-Resolution Mass Spectrometry Analyzers

| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |

|---|---|---|

| Mass Accuracy | Typically 1-5 ppm | Typically <1-3 ppm |

| Resolution (FWHM) | Up to 50,000 | Up to >240,000 (can exceed 1,000,000) thermofisher.com |

| Principle | Measures ion flight time over a fixed distance | Measures ion oscillation frequency in an electrostatic field massspecpro.com |

| Scan Speed | Very fast, suitable for fast UHPLC separations | Generally slower, but modern instruments have greatly improved speeds |

| Primary Application | Versatile for screening, quantification, and identification of unknowns nih.gov | Gold standard for high-confidence identification, metabolomics, and proteomics thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysisspringernature.com

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of a molecule's three-dimensional structure, including its stereochemistry and conformation. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. udel.edu The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum shows the number of non-equivalent carbons in the molecule. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound: longdom.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for stereochemical and conformational analysis. wordpress.com It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a NOESY cross-peak between two protons indicates a spatial proximity, allowing for the determination of relative stereochemistry at chiral centers and the conformation of cyclic structures. researchgate.networdpress.com

Table 4: Representative ¹³C NMR Chemical Shifts for the Flavonoid Skeleton of this compound Values are typical and can vary based on substitution and solvent.

| Carbon Atom (Flavonoid numbering) | Carbon Type | Typical Chemical Shift (ppm) libretexts.org |

|---|---|---|

| C-2 | sp² C-O | 155 - 165 |

| C-3 | sp² C=C | 102 - 110 |

| C-4 | C=O (Carbonyl) | 180 - 185 |

| C-4a | sp² C (quaternary) | 100 - 105 |

| C-5 | sp² C-O | 160 - 168 |

| C-6 | sp² C-H | 95 - 100 |

| C-7 | sp² C-O | 162 - 170 |

| C-8 | sp² C-H | 90 - 95 |

| C-8a | sp² C (quaternary) | 155 - 160 |

| C-1' | sp² C (quaternary) | 120 - 125 |

| C-2', C-6' | sp² C-H | 128 - 132 |

| C-3', C-5' | sp² C-H | 115 - 117 |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of natural products is often a race against time to identify bioactive compounds from a complex extract before undertaking lengthy isolation procedures. researchgate.net Advanced hyphenated techniques combine multiple analytical platforms online to maximize the information obtained from a single run. springernature.comnih.govresearchgate.net A state-of-the-art example is an integrated UHPLC-MS/MS-SPE-NMR system. nih.gov

In this setup, the sample is first separated by UHPLC. nih.gov The eluent is split, with a small portion directed to a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) for immediate mass and fragmentation data. ajrconline.org Based on the real-time MS data, peaks of interest (e.g., ions with a mass corresponding to a potential new compound) can be automatically diverted and trapped onto a solid-phase extraction (SPE) cartridge. After trapping a sufficient amount of the compound, the SPE cartridge is flushed with a deuterated solvent directly into the NMR spectrometer for full structural elucidation. This integrated approach is powerful for the rapid and confident identification of novel compounds like this compound from complex mixtures, bypassing the need for traditional, labor-intensive isolation. nih.gov

Theoretical and Computational Chemistry Studies on Artonol C

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic structure and reactivity of molecules like Artonol C. These calculations delve into the behavior of electrons within a molecule, providing insights into its stability, charge distribution, and how it might react with other molecules. aspbs.comehu.eusmdpi.comresearchgate.net Methods such as Density Functional Theory (DFT) are commonly employed to investigate electronic properties, including molecular orbitals (like HOMO and LUMO), electrostatic potential, and reactivity descriptors. researchgate.netnih.gov The shapes and energies of frontier molecular orbitals (HOMO and LUMO) are particularly important as they can indicate the sites within the molecule that are most likely to donate or accept electrons, thus influencing its reactivity. nih.gov The energy gap between the HOMO and LUMO can also provide an indication of the molecule's stability and chemical reactivity. nih.gov Electrostatic potential maps can reveal the charge distribution across the molecule, highlighting regions that are likely to interact with positively or negatively charged species.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, within the active site of a biological target, typically a protein. openaccessjournals.comnih.gov This method simulates the molecular interactions between the ligand and the target, providing insights into the binding site, binding affinity, and potential mechanism of action. nih.govmdpi.com Docking scores, often expressed as binding energies (e.g., in kcal/mol), are used to estimate the strength of the interaction, with more negative values generally indicating stronger binding affinity. mdpi.comnih.gov Molecular docking plays a crucial role in identifying potential drug candidates and analyzing protein-ligand interactions at the atomic level. openaccessjournals.com It can be used to screen libraries of compounds against a target or to investigate the binding of a specific molecule to one or more potential targets. nih.govmdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems. nih.govnih.govfrontiersin.org In the context of ligand-target interactions, MD simulations can complement molecular docking by providing a more realistic representation of the flexibility of both the ligand and the target protein, as well as the influence of the surrounding environment (e.g., water molecules). frontiersin.orgmdpi.comfrontiersin.org These simulations can reveal how the ligand binds to the target, the stability of the complex, conformational changes that occur upon binding, and the key interactions that maintain the complex over time. nih.govfrontiersin.orgmdpi.com MD simulations can help evaluate the binding energetics and kinetics of ligand-receptor interactions, guiding the selection of promising molecules. mdpi.com Techniques like accelerated molecular dynamics (aMD) can be used to enhance sampling and observe binding events that might occur on longer timescales. nih.gov

In Silico Prediction of Bioactivity Profiles

In silico prediction of bioactivity profiles involves using computational tools to estimate the potential biological activities of a compound based on its chemical structure. eijppr.comactamedica.orgnih.gov These methods can predict the likelihood of a molecule interacting with various biological targets or pathways, providing an initial assessment of its potential therapeutic effects. eijppr.comactamedica.org Bioactivity scores are often generated, categorized based on ranges indicating considerable, moderate, or no biological activity against specific classes of targets, such as enzyme inhibitors, ion channel modulators, or receptor ligands. eijppr.com These predictions can help prioritize compounds for further experimental testing and provide insights into potential mechanisms of action. eijppr.comactamedica.org Software tools can analyze structural features and compare them to databases of known active compounds to predict potential bioactivities. eijppr.comnih.gov

Potential Research Applications of Artonol C As a Chemical Probe

Development as a Tool for Investigating Cellular Pathways

The utility of a chemical compound as a probe lies in its ability to interact with specific biological targets, thereby elucidating the functions of those targets and the pathways they regulate. Artonol C has demonstrated specific activity that positions it as a potential chemical probe for studying G-protein coupled receptor (GPCR) signaling pathways.

Detailed research findings have identified this compound as a positive allosteric modulator of the sweet taste receptor. justia.comgoogle.com This receptor is a heterodimer of the T1R2 and T1R3 proteins, which belong to the Class C family of GPCRs. justia.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance the receptor's response to its natural ligands.

The investigation into this compound's modulatory effects has been facilitated by sophisticated cell-based assays. For instance, Human Embryonic Kidney 293 (HEK293) cells, which are a common platform for studying receptor function, have been engineered to express the necessary components for taste signaling, such as the G protein subunit Gα16-gustducin 44. justia.com In these experimental systems, the activity of the sweet taste receptor upon ligand binding can be measured by monitoring changes in intracellular signaling molecules. A common method involves the use of fluorescent indicators like Fluo-4, which specifically measures increases in intracellular calcium concentration that occur as a result of receptor activation. justia.com

By acting as a positive allosteric modulator, this compound can be used as a tool to selectively amplify the sweet taste signaling cascade. This allows researchers to study the downstream effects of this pathway in a controlled manner. Such a tool is invaluable for dissecting the intricate mechanisms of taste perception and how it might be modulated.

Furthermore, metabolomics studies have identified this compound as a differentially abundant metabolite in the context of varying environmental conditions for certain plants. These studies have linked its presence to the regulation of metabolic pathways such as phenylpropanoid and flavonoid biosynthesis. This suggests that this compound could also serve as a biomarker or probe to investigate how these biosynthetic pathways are regulated in response to external stimuli.

Application as a Scaffold for the Design of Novel Bioactive Compounds

The molecular architecture of this compound, characterized by a flavonoid core with prenyl group substitutions, makes it an attractive scaffold for medicinal chemistry and drug discovery. A scaffold is a core chemical structure that can be systematically modified to create a library of new compounds with diverse biological activities. The development of derivatives from a known bioactive natural product is a common strategy for optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

The potential for this compound to serve as a scaffold is supported by the existence of a wide array of related naturally occurring flavonoids isolated from the Artocarpus genus. This natural diversity demonstrates that the core flavonoid structure is amenable to various chemical modifications.

Moreover, research has explicitly mentioned the creation of various forms and derivatives of compounds with a similar backbone to this compound. justia.com These include, but are not limited to, acylated and alkylated derivatives, indicating that the this compound structure can be chemically manipulated to produce novel molecules. justia.com By using this compound as a starting point, chemists can synthesize new compounds and screen them for a range of biological activities, potentially leading to the discovery of new therapeutic agents. The synthesis of new derivatives from flavonoids isolated from Artocarpus species has been a subject of scientific investigation, further underscoring the utility of this class of compounds as scaffolds for generating new bioactive molecules.

Role in Material Science or Other Non-Biological Contexts

Currently, there is no significant data available in the scientific literature to suggest a role for this compound in material science or other non-biological contexts. The research focus on this compound has been predominantly centered on its biological activities and potential applications in pharmacology and biochemistry.

Future Perspectives and Research Directions for Artonol C

Elucidation of Further Downstream Molecular Mechanisms

The biological effects of flavonoids and other phenolic compounds are often mediated through complex signaling pathways. While some flavonoids are known to influence pathways such as NF-κB, MAPK, and PI3K/Akt/eNOS, the specific downstream molecular targets of Artonol C remain largely unknown. mdpi.comresearchgate.netnih.gov Future research should focus on identifying the precise proteins, enzymes, and receptors that this compound interacts with to exert its biological effects.

Key research questions to address include:

Which specific signaling pathways are modulated by this compound in different cell types?

How does this compound affect gene expression and protein synthesis? researchgate.net

What are the primary molecular initiators of its observed antioxidant or cytotoxic activities? mdpi.comresearchgate.net

Techniques such as radioactive precursor labeling could be employed to investigate its effects on DNA and protein synthesis. mdpi.com Understanding these mechanisms is fundamental for its potential development as a therapeutic agent.

Exploration of Novel Synthetic Pathways and Analogues

The natural abundance of this compound may be limited, making total chemical synthesis a critical area of research for ensuring a sustainable supply for extensive biological testing. Currently, specific synthetic pathways for this compound have not been reported. Future work should aim to develop efficient and scalable synthetic routes. One-pot synthesis processes and the use of enzyme combinations or recombinant microbes are modern approaches that could be explored. google.comgoogle.com

Furthermore, the synthesis of this compound analogues could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by the synthesis of various derivatives, will be instrumental in identifying the key structural features responsible for its biological activity. nih.gov

Application of Advanced Omics Technologies (e.g., metabolomics, proteomics) to Understand its Biological Impactnih.gov

Omics technologies offer a powerful, high-throughput approach to comprehensively understand the biological impact of natural products like this compound. researchgate.netmdpi.comtaylorfrancis.comijpsr.comnih.gov These technologies can provide a holistic view of the changes occurring within a biological system upon exposure to the compound.

Metabolomics can reveal alterations in the metabolic profiles of cells or organisms, helping to identify the metabolic pathways affected by this compound. researchgate.net

Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the compound's mechanism of action and potential protein targets. researchgate.net

Transcriptomics can analyze changes in gene expression, providing a broad overview of the cellular response to this compound. researchgate.net

Genomics can be used to mine for biosynthetic gene clusters, which could aid in understanding the natural production of this compound and facilitate its biotechnological production. researchgate.net

The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of this compound's biological activity and for the discovery of novel therapeutic applications. nih.gov

Development of Robust Analytical Standards and Reference Materials

To ensure the quality and reproducibility of research on this compound, the development of robust analytical standards and certified reference materials is essential. Currently, there is a lack of such standards for many flavonoids, which can hinder accurate quantification and comparison of results across different studies. usda.gov

Future efforts should focus on:

Establishing standardized methods for the extraction, isolation, and purification of this compound. unila.ac.idasianpubs.org

Developing and validating analytical techniques, such as high-performance liquid chromatography (HPLC) and unified chromatography-mass spectrometry (UC-MS), for the precise quantification of this compound in various matrices. acs.orgnih.govresearchgate.net

Creating a comprehensive database of its spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) to facilitate its identification. acs.orgnist.govmdpi.comrsc.orgspectrabase.comlehigh.edunobraintoosmall.co.nzsolubilityofthings.com

The availability of these standards and methods will be fundamental for quality control in both research and potential future commercial applications. usda.gov

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling and experimental validation can significantly accelerate the research and development process for natural products like this compound. plos.orgacs.orgmdpi.commdpi.com Computational methods can be employed for:

Virtual Screening and Molecular Docking: To predict potential protein targets and understand the binding interactions of this compound at a molecular level. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: To guide the design of novel analogues with improved biological activities. mdpi.com

Crystal Structure Prediction (CSP): To understand its solid-state properties and predict potential cocrystals. acs.org

These in silico predictions can then be validated through targeted experimental assays, creating an efficient feedback loop for the rational design of new compounds based on the this compound scaffold. nih.govmdpi.com This integrated approach holds great promise for optimizing the therapeutic potential of this compound and its derivatives.

Q & A

Q. What advanced techniques optimize the crystallization of this compound for structural studies?

- Methodological Answer : Use solvent diffusion (e.g., chloroform + diethyl ether) at controlled temperatures (150 K) to grow high-quality crystals. Monitor crystal habit via polarized light microscopy and adjust supersaturation gradients iteratively .

Data Presentation Guidelines

- Tables : Include crystallographic parameters (e.g., unit cell dimensions, Z-value) and metabolomic statistics (VIP, log2FC) .

- Figures : Highlight hydrogen-bonding networks in crystal structures (e.g., O–H···O interactions) and metabolomic pathway mappings .

- Citations : Follow ACS style for chemical data and IUCr standards for crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.